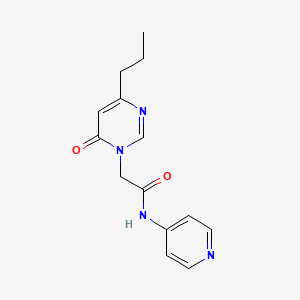

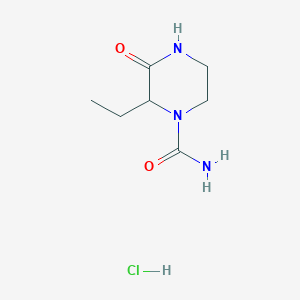

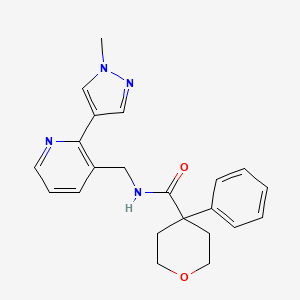

![molecular formula C16H16N2O3 B2448493 3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one CAS No. 462068-03-7](/img/structure/B2448493.png)

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antimicrobial Activity

Furan-2-ylmethylamine has demonstrated promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. In vitro studies reveal inhibition zones against specific strains, suggesting potential applications in developing novel antibiotics or antifungal agents .

Anticancer Potential

The compound’s unique chemical structure makes it an interesting candidate for cancer research. Scientists have explored its cytotoxic effects on cancer cell lines. Further investigations are needed to understand its mechanism of action and potential as an anticancer drug .

Anti-inflammatory Properties

Furan-2-ylmethylamine may modulate inflammatory pathways. Studies have examined its impact on pro-inflammatory cytokines and enzymes. Researchers speculate that it could be useful in managing inflammatory diseases .

Metal Ion Chelation

Due to its nitrogen and oxygen atoms, furan-2-ylmethylamine can act as a chelating agent. It forms stable complexes with metal ions, which could have applications in environmental remediation, catalysis, or metal extraction .

Photophysical Properties

Researchers have investigated the compound’s photophysical behavior. Its fluorescence properties make it relevant for applications in sensors, imaging, and optoelectronic devices .

Organic Synthesis

Furan-2-ylmethylamine serves as a building block in organic synthesis. Its reactivity allows for the creation of more complex molecules. Researchers have utilized it in the preparation of various derivatives .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-[(furan-2-ylmethylamino)methyl]-7-methoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-20-13-5-4-11-7-12(16(19)18-15(11)8-13)9-17-10-14-3-2-6-21-14/h2-8,17H,9-10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMGOIIARFPTFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CNCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Furan-2-ylmethyl)-amino]-methyl}-7-methoxy-1H-quinolin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

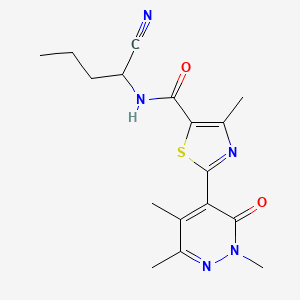

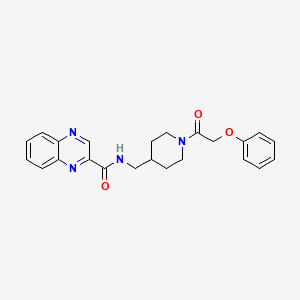

![4-(6-((2,6-difluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2448416.png)

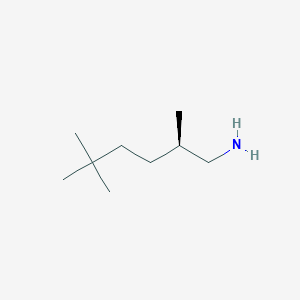

![[3-(3-Methylbutyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448419.png)

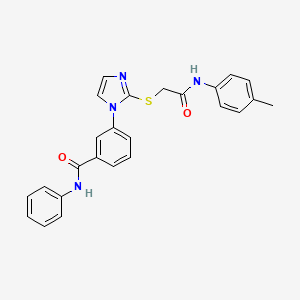

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide](/img/structure/B2448420.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448427.png)